MKC-1, also known as Ro 31-7453 or chemically as 3-(1-methyl-1H-indol-3-yl)-4-(1-methyl-6-nitro-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a synthetic compound that has garnered significant interest for its activity against various cancer cell lines. It is classified as a cell-cycle inhibitor due to its ability to disrupt the normal progression of the cell cycle, ultimately leading to cell death. This property makes MKC-1 a valuable tool in scientific research, particularly in the field of oncology. [, , , , , , , , , , , , , , ]
MKC-1 is derived from the class of compounds known as bisindolylmaleimides, which are recognized for their ability to inhibit protein kinases. The compound has been categorized as an investigational drug, with ongoing studies assessing its efficacy and safety in clinical settings. Its DrugBank accession number is DB05608, indicating its presence in pharmaceutical databases for tracking drug development and research .
The synthesis of MKC-1 involves several methodologies, primarily focusing on the Claisen-Schmidt condensation reaction. This reaction typically employs various catalysts and conditions to optimize yield and selectivity:
The synthesis typically requires careful control of temperature, reagent concentrations, and reaction times to maximize yields while minimizing by-products.
MKC-1 has a molecular formula of with an average molecular weight of approximately 400.394 g/mol . The structure features two indole rings connected by a maleimide moiety, which is crucial for its biological activity.
MKC-1 participates in various chemical reactions that are pivotal for its mechanism of action:
The effectiveness of MKC-1 in these reactions can depend on factors such as concentration, pH levels, and the presence of competing substrates.
MKC-1's mechanism involves several key actions:
Studies indicate that MKC-1 also modulates pathways involving tubulin dynamics and importin-beta, further contributing to its antineoplastic effects .
MKC-1 exhibits several notable physical and chemical properties:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized MKC-1.
MKC-1 has garnered attention for its potential applications in various fields:
The radiosynthesis of carbon-11-labeled MKC-1 ([11C]Ro 31-7453) leverages the short half-life of carbon-11 (t1/2 = 20.3 min) for positron emission tomography (PET) imaging. Two primary strategies have been developed:
Both methods achieve decay-corrected radiochemical yields of 15–30% (based on [11C]CO2) and specific activities of 222–296 GBq/μmol at end of bombardment (EOB). The maleic anhydride route (Strategy 1) proves superior for scalability due to fewer purification challenges [1].
Table 1: Performance Metrics for [11C]MKC-1 Radiosynthesis Strategies
Strategy | Key Intermediate | Radiochemical Yield (%, EOB) | Specific Activity (GBq/μmol, EOB) |
---|---|---|---|
Maleic anhydride | N-[11C]methyl-bisindolylmaleic anhydride | 20–30% | 222–296 |
Dual condensation | [11C]Indole-3-acetamide or [11C]indole-3-glyoxylate | 15–25% | 185–259 |
Regioselective methylation of MKC-1 precursors is complicated by competing nucleophilic sites: the maleimide nitrogen (pKa ~10.0) and indole nitrogen (pKa ~21.0). Standard [11C]CH3I or [11C]CH3OTf methylation under basic conditions favors the more accessible maleimide nitrogen, leading to undesired regioisomers. To address this:
This approach achieves >95% regioselectivity for the indole-N-[11C]methyl product, critical for maintaining target affinity analogous to unlabeled MKC-1 [1].
The bisindolylmaleimide scaffold of MKC-1 is constructed via convergent condensation routes starting from indole derivatives:1. 7-step synthesis from 6-nitroindole and indole-3-acetic acid [2]:- Step 1–3: Pfitzinger reaction of 6-nitroisatin to form quinoline-4-carboxylic acid.- Step 4–5: Esterification and coupling with indole-3-acetic acid derivatives.- Step 6–7: Cyclodehydration to maleimide and N-methylation.Overall yield: 0.4% (target compound), 2% (precursor).
Table 2: Synthetic Routes to MKC-1 Core and Precursors
Route | Starting Materials | Steps | Overall Yield | Key Advantage |
---|---|---|---|---|
7-step linear | 6-Nitroindole, indole-3-acetic acid | 7 | 0.4% (MKC-1) | Access to asymmetric substitution |
Condensation-oxidation | Indole-3-glyoxylate, indole-3-acetamide | 5 | 2% (precursor) | Modularity for radiolabeling |
A purpose-built automated module enables reproducible multi-step radiosynthesis of [11C]MKC-1. Key design features include:
This system achieves radiochemical yields of 20–30% (EOB) with >98% radiochemical purity, supporting clinical-scale production. The module’s reliability is demonstrated by 20 consecutive batches with <5% yield deviation [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7